Competitive ELISA Head-to-Head: PD-1/PD-L1-IN-36 Outperforms BMS-1166 by 19-Fold in PD-1/PD-L1 Complex Dissociation
In a competitive enzyme-linked immunosorbent assay (ELISA) directly measuring the ability to dissociate the pre-formed human PD-1/PD-L1 complex, PD-1/PD-L1-IN-36 (Compound 2k) yielded an IC₅₀ of 1.47 ± 0.05 nM, representing an approximately 19-fold enhancement over BMS-1166, which recorded an IC₅₀ of 28.04 ± 0.36 nM under identical experimental conditions [1].
| Evidence Dimension | PD-1/PD-L1 complex dissociation potency (competitive ELISA) |
|---|---|
| Target Compound Data | IC₅₀ = 1.47 ± 0.05 nM |
| Comparator Or Baseline | BMS-1166: IC₅₀ = 28.04 ± 0.36 nM |
| Quantified Difference | ~19-fold greater inhibitory potency |
| Conditions | Competitive ELISA; human PD-1/PD-L1 complex; triplicate determinations |
Why This Matters
This is the most direct, same-assay potency comparison available against the industry-standard small-molecule benchmark, enabling researchers to justify compound selection with quantitative superiority data.
- [1] Konieczny M, Musielak B, Kocik J, et al. Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint. J Med Chem. 2020;63(19):11271–11285. doi:10.1021/acs.jmedchem.0c01260 View Source
